molecular formula C5H10ClF2NO2 B12828446 Methyl 3-amino-4,4-difluorobutanoate hydrochloride

Methyl 3-amino-4,4-difluorobutanoate hydrochloride

Cat. No.: B12828446
M. Wt: 189.59 g/mol
InChI Key: SRZMTPPLFLQSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4,4-difluorobutanoate hydrochloride is a chemical compound with the molecular formula C5H10F2NO2·HCl It is a derivative of butanoic acid, featuring both amino and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4,4-difluorobutanoate hydrochloride typically involves the esterification of 3-amino-4,4-difluorobutanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,4-difluorobutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl group.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-4,4-difluorobutanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4,4-difluorobutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride: Similar structure but with an additional fluorine atom.

    Methyl 2-amino-4,4-difluorobutanoate hydrochloride: Similar structure but with the amino group at a different position.

Uniqueness

Methyl 3-amino-4,4-difluorobutanoate hydrochloride is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C5H10ClF2NO2

Molecular Weight

189.59 g/mol

IUPAC Name

methyl 3-amino-4,4-difluorobutanoate;hydrochloride

InChI

InChI=1S/C5H9F2NO2.ClH/c1-10-4(9)2-3(8)5(6)7;/h3,5H,2,8H2,1H3;1H

InChI Key

SRZMTPPLFLQSGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.